![molecular formula C9H8F4OS B14355344 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol CAS No. 90314-95-7](/img/structure/B14355344.png)
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is a chemical compound characterized by the presence of a phenol group and a tetrafluoropropyl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol typically involves the reaction of 2,2,3,3-tetrafluoropropyl thiol with a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form thiol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in π-π interactions, while the tetrafluoropropyl sulfanyl group can engage in hydrophobic interactions and influence the compound’s overall reactivity. These interactions contribute to the compound’s effects in various applications, including its biological activity and chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine
- [(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide
- Succinic acid, 2,2,3,3-tetrafluoropropyl tetrahydrofurfuryl ester
Uniqueness
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is unique due to its specific combination of a phenol group and a tetrafluoropropyl sulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, contributing to its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
90314-95-7 |
|---|---|
Fórmula molecular |
C9H8F4OS |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
2-(2,2,3,3-tetrafluoropropylsulfanyl)phenol |
InChI |
InChI=1S/C9H8F4OS/c10-8(11)9(12,13)5-15-7-4-2-1-3-6(7)14/h1-4,8,14H,5H2 |
Clave InChI |
LQRLRQWWWGXWAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)SCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


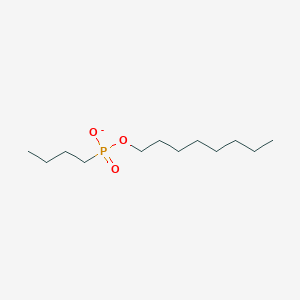


![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)

![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
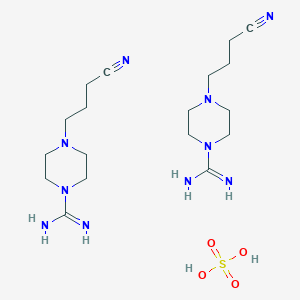
![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
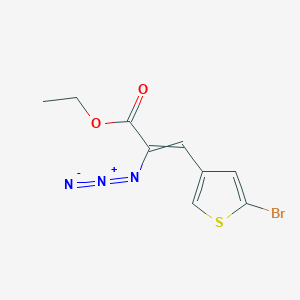
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)

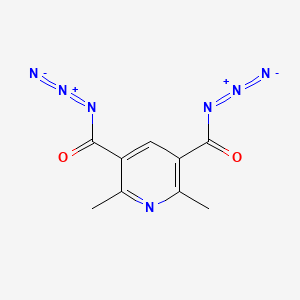
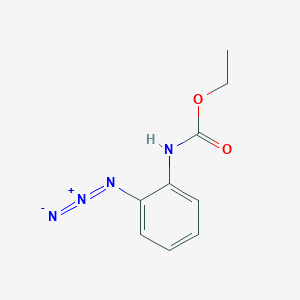
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
